molecular formula C10H16FNO4 B14851802 2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid

2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid

Cat. No.: B14851802
M. Wt: 233.24 g/mol
InChI Key: FWSOIQAMTAFRFY-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorocyclopropyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Fluorocyclopropyl Moiety: The fluorocyclopropyl group is introduced via cyclopropanation reactions using fluorinated reagents.

    Coupling Reaction: The protected amino acid is then coupled with the fluorocyclopropyl intermediate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Deprotected Amine: Resulting from Boc deprotection.

    Substituted Derivatives: Formed through nucleophilic substitution.

    Oxidized and Reduced Products: Depending on the specific reaction conditions.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid involves its interaction with specific molecular targets. The fluorocyclopropyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The Boc group provides stability and protection during synthetic processes, which can be removed under controlled conditions to reveal the active amine.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-2-(1-trifluoromethylcyclobutyl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-2-(1-(trifluoromethyl)cyclobutyl)acetic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H16FNO4

Molecular Weight

233.24 g/mol

IUPAC Name

2-(1-fluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(11)4-5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

FWSOIQAMTAFRFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CC1)F

Origin of Product

United States

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